molecular formula C28H21NO4 B6153545 3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 215248-45-6

3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B6153545
CAS RN: 215248-45-6
M. Wt: 435.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9H-fluoren-9-ylmethoxy)carbonylamino)-[1,1'-biphenyl]-3-carboxylic acid, also known as FMBA, is an aromatic carboxylic acid. It is a derivative of fluorene, which is a type of polycyclic aromatic hydrocarbon (PAH). FMBA has several important properties, including its ability to form stable complexes with metal ions and its high solubility in organic solvents. It is used in a variety of applications, including as a catalyst in organic synthesis, as an antioxidant, and in the production of pharmaceuticals.

Scientific Research Applications

3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid has numerous scientific research applications. It is used as a catalyst in organic synthesis, as a scavenger for reactive oxygen species, and as an antioxidant. It is also used in the production of pharmaceuticals and as a fluorescent indicator for the detection of metal ions. In addition, 3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid is used in the study of the structure and function of proteins, and has been used in the development of new drugs.

Mechanism of Action

The mechanism of action of 3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid is complex and not fully understood. It is thought to form complexes with metal ions, which can then interact with other molecules, such as proteins, to produce a variety of effects. It is also thought to act as a scavenger for reactive oxygen species, which can damage cells and lead to disease.
Biochemical and Physiological Effects
3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid has several biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, and to reduce inflammation and oxidative stress. It has also been shown to reduce the levels of certain types of cholesterol and triglycerides in the blood, and to reduce the risk of cardiovascular disease. In addition, 3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid has been shown to reduce the levels of certain hormones in the body, such as cortisol, and to reduce the risk of diabetes.

Advantages and Limitations for Lab Experiments

The main advantage of using 3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with. In addition, 3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid is relatively stable, and can be stored for long periods of time without degradation. However, 3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid is also toxic, and must be handled with care to avoid exposure to the skin or eyes.

Future Directions

There are several potential future directions for the use of 3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid. It could be used to develop new drugs for the treatment of cancer and other diseases, or as an antioxidant in food and cosmetics. It could also be used to study the structure and function of proteins, or to study the mechanism of action of other compounds. In addition, 3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid could be used to develop new catalysts for organic synthesis, or to develop new fluorescent indicators for the detection of metal ions.

Synthesis Methods

3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid can be synthesized by a variety of methods, including the reaction of fluorene with aqueous formaldehyde and hydrochloric acid, the reaction of fluorene and formaldehyde in the presence of a base, and the reaction of fluorene with formaldehyde and a Lewis acid. The first two methods are the most commonly used, as they are relatively simple and produce high yields of 3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid. The reaction of fluorene with formaldehyde and a Lewis acid is more complex and produces lower yields, but it is necessary for the synthesis of certain derivatives of 3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid' involves the protection of the amine group, followed by the coupling of the protected amine with the acid chloride of the biphenyl carboxylic acid. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Thionyl chloride", "N,N-Dimethylformamide", "1,1'-Biphenyl-3-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide", "Diisopropylethylamine", "N-Hydroxysuccinimide", "Triethylamine", "3-Amino-9H-fluorene-9-carboxylic acid", "Ethyl acetate", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate", "Methanol", "Chloroform", "Acetic anhydride", "Pyridine" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to yield 9H-fluoren-9-ol.", "9H-fluoren-9-ol is then reacted with thionyl chloride to yield 9-chloro-9H-fluorene.", "9-chloro-9H-fluorene is then reacted with N,N-dimethylformamide and sodium hydroxide to yield 9-(N,N-dimethylformamido)-9H-fluorene.", "9-(N,N-dimethylformamido)-9H-fluorene is then reacted with N-hydroxysuccinimide and triethylamine to yield N-hydroxysuccinimide ester of 9-(N,N-dimethylformamido)-9H-fluorene.", "1,1'-Biphenyl-3-carboxylic acid is reacted with N,N'-dicyclohexylcarbodiimide and diisopropylethylamine to yield the acid chloride of 1,1'-biphenyl-3-carboxylic acid.", "N-hydroxysuccinimide ester of 9-(N,N-dimethylformamido)-9H-fluorene is then reacted with the acid chloride of 1,1'-biphenyl-3-carboxylic acid in the presence of triethylamine to yield the protected intermediate.", "The protected intermediate is then deprotected by treatment with hydrochloric acid and sodium bicarbonate to yield the final product, '3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid'." ] }

CAS RN

215248-45-6

Product Name

3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid

Molecular Formula

C28H21NO4

Molecular Weight

435.5

Purity

95

Origin of Product

United States

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